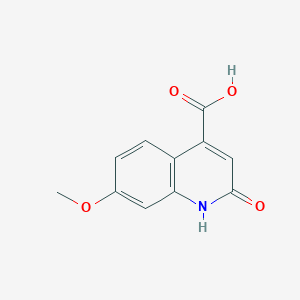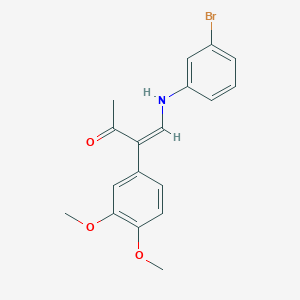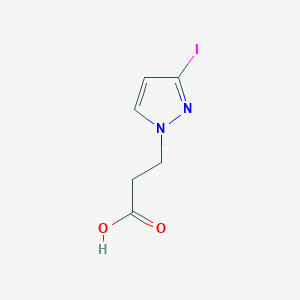![molecular formula C17H15NO4S2 B2994164 Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899965-95-8](/img/structure/B2994164.png)
Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a methyl ester group, a sulfamoyl group, and a 2-methylphenyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromothiophene and a palladium catalyst.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction using a suitable sulfonyl chloride and an amine.
Esterification: The carboxylic acid group on the benzothiophene can be esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzothiophene derivatives.
科学研究应用
Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzothiophene core can interact with hydrophobic pockets in proteins, affecting their function.
相似化合物的比较
Similar Compounds
Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: shares similarities with other benzothiophene derivatives such as:
Uniqueness
- The presence of the sulfamoyl group and the specific substitution pattern on the benzothiophene ring make this compound unique. These structural features contribute to its distinct chemical reactivity and biological activity.
属性
IUPAC Name |
methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-11-7-3-5-9-13(11)18-24(20,21)16-12-8-4-6-10-14(12)23-15(16)17(19)22-2/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLXFEWWVHCZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(difluoromethyl)azetidine](/img/structure/B2994082.png)
![2-cyclopentyl-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2994083.png)
![N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2994084.png)
![propan-2-yl 4-[(3-chloro-4-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2994085.png)
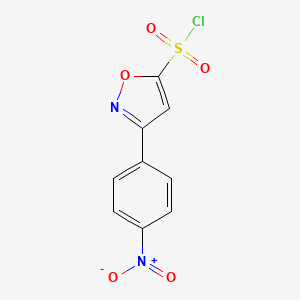
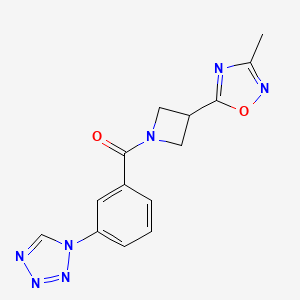

![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994091.png)

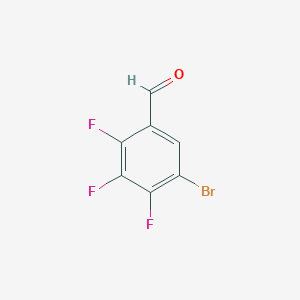
![N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2994095.png)
